1H-imidazo[4,5-b]pyrazin-2-amine
Overview
Description
1H-imidazo[4,5-b]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-b]pyrazin-2-amine typically involves multicomponent reactions (MCRs) that are efficient and atom-economical. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method yields the desired imidazopyrazine derivatives in good yields under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and catalytic processes are likely employed to scale up the synthesis. These methods ensure high efficiency and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-b]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyrazine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-b]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a potential candidate for targeted cancer therapy.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar structure but different biological activities.
Imidazo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Pyrrolopyrazine: Exhibits unique chemical properties and biological activities.
Uniqueness: 1H-imidazo[4,5-b]pyrazin-2-amine stands out due to its specific ring structure and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound in various research fields.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRJMRTXYQGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426057 | |
Record name | 1H-imidazo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361382-81-2 | |
Record name | 1H-imidazo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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